molecular formula C8H12N2O2 B3373583 1,5-diethyl-1H-pyrazole-4-carboxylic acid CAS No. 1007541-98-1

1,5-diethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3373583
CAS No.: 1007541-98-1
M. Wt: 168.19 g/mol
InChI Key: LFUBLXXJJYZGNK-UHFFFAOYSA-N
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Description

1,5-diethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. It is characterized by the presence of a pyrazole ring with two ethyl groups attached at the 1 and 5 positions, and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-diethyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . . These reactions typically occur under mild conditions and can yield a variety of substituted pyrazoles.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,5-diethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

1,5-diethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-diethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-diethyl-1H-pyrazole-4-carboxylic acid include:

    1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound has methyl groups instead of ethyl groups at the 1 and 5 positions.

    1-Methyl-1H-pyrazole-5-carboxylic acid: This compound features a single methyl group at the 1 position and a carboxylic acid group at the 5 position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 1 and 5 positions may confer distinct steric and electronic properties compared to similar compounds with different substituents .

Properties

IUPAC Name

1,5-diethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7-6(8(11)12)5-9-10(7)4-2/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUBLXXJJYZGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007541-98-1
Record name 1,5-diethyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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